2-(Oxan-2-yl)acetamide
Overview
Description
Molecular Structure Analysis
The molecular structure of “2-(Oxan-2-yl)acetamide” is represented by the InChI code1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9)
. This indicates that the compound has a molecular weight of 143.19 and is composed of 7 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis
“2-(Oxan-2-yl)acetamide” is a white, crystalline powder. Its molecular weight is 143.19 . The compound has a melting point of 74-76°C, and its boiling point is 280°C. Its solubility in water is moderate, and it is soluble in most organic solvents.Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis and crystal structure of 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(3-(furan-2-yl)-1-phenyl-1H-pyrazol-5-yl) acetamide was explored, showing moderate herbicidal and fungicidal activities. The compound's structure was determined using H-1-NMR, C-13-NMR, H RMS, and single-crystal X-ray diffraction, revealing intramolecular hydrogen bond and weak pi-pi interactions forming one-dimensional tapes (霍静倩 et al., 2016).
- Research on crystal structures of two (oxothiazolidin-2-ylidene)acetamides demonstrated the utility of these compounds for comparing related structures, which could be beneficial for designing new molecules with desired properties (Aleksei N. Galushchinskiy et al., 2017).
Biological Activities
- A series of 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities, indicating their potential as antimicrobial agents (B. Debnath & S. Ganguly, 2015).
- Another study on the design and synthesis of quinazolinyl acetamides revealed their analgesic and anti-inflammatory activities, offering insights into developing new therapeutic agents (V. Alagarsamy et al., 2015).
Material Science Applications
- The development of a thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiator for preparing PMMA hybrid networks highlighted the role of acetamide derivatives in polymer science, improving thermal stability and robustness in polymer/filler networks (Gonul S. Batibay et al., 2020).
properties
IUPAC Name |
2-(oxan-2-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-7(9)5-6-3-1-2-4-10-6/h6H,1-5H2,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRXAPRWPCLBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-2-yl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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